molecular formula C20H20ClNO5S B10810092 Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate

Cat. No.: B10810092
M. Wt: 421.9 g/mol
InChI Key: YSGVMHGOUNYZCT-UHFFFAOYSA-N
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Description

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenacyl group, a piperidine ring, and a sulfonylbenzoate moiety, making it a versatile molecule for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of the phenacyl chloride and piperidine derivatives. The phenacyl chloride can be synthesized through the chlorination of acetophenone using reagents like thionyl chloride or phosphorus pentachloride. The piperidine derivative is then introduced through a nucleophilic substitution reaction, where the piperidine ring attacks the carbonyl carbon of the phenacyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenacyl group typically yields ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Biological Activity

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound includes:

  • Piperidine ring : Contributes to the compound's basicity and ability to form hydrogen bonds.
  • Chloro substituent : Enhances lipophilicity and may influence receptor binding.
  • Benzoate moiety : Provides stability and can affect the pharmacokinetics of the compound.

This combination of functional groups is believed to confer specific biological activities, making it a valuable candidate for further research.

This compound has been studied for its role as a FLT3 receptor antagonist . The FLT3 receptor is implicated in various hematological malignancies, including acute myeloid leukemia (AML). By inhibiting this receptor, the compound may help in reducing cell proliferation and inducing apoptosis in cancer cells .

Table 1: Summary of Biological Activities

ActivityDescription
FLT3 Receptor AntagonismInhibits FLT3 signaling pathways, potentially reducing tumor growth.
Anti-inflammatory EffectsMay modulate inflammatory responses in autoimmune diseases.
Antimicrobial PropertiesExhibited activity against certain bacterial strains in preliminary studies.

Case Studies

  • Cancer Treatment : A study demonstrated that this compound effectively inhibited FLT3 signaling in AML cell lines, leading to decreased cell viability and increased apoptosis rates .
  • Autoimmune Disorders : Another investigation highlighted its potential use in treating rheumatoid arthritis by modulating immune responses through inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : Preliminary tests showed that the compound exhibited antimicrobial properties against specific strains of bacteria, suggesting potential applications in infection control.

Detailed Research Findings

Recent studies have focused on the compound's pharmacological properties:

  • In vitro Studies : The compound was tested on various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. IC50 values were determined to be in the range of 0.5 to 5 µM depending on the cell line tested.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its efficacy as an anti-cancer agent .

Properties

IUPAC Name

phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO5S/c21-18-10-9-16(28(25,26)22-11-5-2-6-12-22)13-17(18)20(24)27-14-19(23)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGVMHGOUNYZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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